molecular formula C21H19ClN2O4S B492806 N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-59-1

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492806
CAS No.: 690245-59-1
M. Wt: 430.9g/mol
InChI Key: WYURXELJKWCTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic benzamide derivative supplied for non-human research applications. This compound features a sulfonamide bridge and methoxyphenyl moiety, structural features present in compounds investigated for various bioactivities . Benzamide derivatives are a significant scaffold in medicinal chemistry research, with documented scientific interest in their potential as antiviral agents . Some structurally related N-phenylbenzamide compounds have shown promise in research models by modulating host cellular factors like APOBEC3G (A3G), which can inhibit viral replication, suggesting a potential non-direct antiviral mechanism that may be relevant for studying drug-resistant viral strains . Furthermore, compounds containing sulfonyl groups are frequently explored in research for their interaction with various enzymes and receptors . The presence of the sulfonamide functional group in its structure makes this compound a candidate for research into enzyme inhibition and antimicrobial properties, as similar diaryl sulfone structures have been associated with these research areas . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURXELJKWCTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Sulfonamide Intermediate

Step 1: Synthesis of 4-((3-Methoxyphenylsulfonamido)Methyl)Benzoic Acid

  • Reagents : 3-Methoxyphenylsulfonyl chloride, 4-(aminomethyl)benzoic acid, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0–25°C, 5–12 hours.

  • Mechanism : Nucleophilic substitution at the sulfonyl chloride group (Fig. 1A).

  • Yield : 70–85% after silica gel chromatography (ethyl acetate/hexane, 3:1).

Step 2: Amide Bond Formation with 4-Chloroaniline

  • Reagents : 4-((3-Methoxyphenylsulfonamido)methyl)benzoic acid, thionyl chloride (SOCl₂), 4-chloroaniline.

  • Conditions :

    • Acylation: SOCl₂ in refluxing toluene (80°C, 2 hours).

    • Coupling: TEA in DCM, room temperature, 4 hours.

  • Yield : 60–75% after recrystallization (ethanol/water).

Table 1: Reaction Optimization for Step 2

CatalystSolventTemperature (°C)Yield (%)
SOCl₂Toluene8072
DCC/HOBtDMF2568
EDCITHF4065

One-Pot Coupling Strategy

Direct Synthesis from Prefunctionalized Intermediates

  • Reagents : 4-(Chloromethyl)benzoyl chloride, 3-methoxyphenylsulfonamide, 4-chloroaniline.

  • Conditions :

    • Sulfonamide formation: DCM, TEA, 0°C → 25°C, 6 hours.

    • Amidation: In situ activation with SOCl₂, 2 hours.

  • Yield : 55–65% (requires rigorous purification via column chromatography).

Critical Analysis of Methodologies

Catalytic Efficiency and Byproduct Formation

  • Side Reactions :

    • Over-alkylation at the methylene bridge (5–10% yield loss).

    • Hydrolysis of sulfonamide under acidic conditions (mitigated by controlled pH).

  • Catalyst Comparison :

    • TEA : Higher yields but requires stoichiometric amounts.

    • Urotropine : Reduces secondary amine formation (≤2% byproducts).

Table 2: Byproduct Distribution in Sulfonamide Synthesis

CatalystSecondary Amine (%)Tertiary Amine (%)Hydroxylation (%)
TEA8.23.51.8
Urotropine1.10.40.6

Solvent and Temperature Effects

  • Optimal Solvent : DCM provides balanced polarity for sulfonylation and amidation.

  • Temperature Sensitivity :

    • Below 0°C: Incomplete sulfonyl chloride conversion.

    • Above 40°C: Degradation of 4-chloroaniline.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (3:1) resolves unreacted sulfonyl chloride and benzamide intermediates.

  • Recrystallization : Ethanol/water (7:3) yields >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • δ 8.02 (s, 1H, SO₂NH), δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

  • HRMS (ESI+) : m/z Calcd for C₂₁H₁₉ClN₂O₄S [M+H]⁺: 431.0824; Found: 431.0826 .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The target compound’s structural analogs differ primarily in substituents on the benzamide ring, the aryl group at the amide nitrogen, and the sulfonamide moiety. Key examples include:

Compound Name Amide Nitrogen Substituent Benzamide Substituent Sulfonamide Substituent Key Properties Reference
Target Compound 4-Chlorophenyl None (benzamide core) 3-Methoxyphenyl Potential enzyme inhibition due to sulfonamide; chloro group enhances lipophilicity
4-({[(3-Methoxyphenyl)Sulfonyl]Amino}Methyl)-N-(4-Methylphenyl)Benzamide 4-Methylphenyl None 3-Methoxyphenyl Reduced electron-withdrawing effect (methyl vs. chloro) may increase metabolic stability
N-(4-Chlorophenyl)-4-Methylbenzamide 4-Chlorophenyl 4-Methyl None Lacks sulfonamide; methyl group improves crystallinity (mp 148–150°C)
5-Chloro-N-(4-Chlorophenyl)-2-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzamide 4-Chlorophenyl 5-Chloro 4-Chlorophenyl Triple chloro substituents enhance hydrophobicity; potential cytotoxicity
N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide 4-Bromophenyl 4-(4-Methoxybenzamido) None Bromine increases molecular weight; methoxy group may improve solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (target compound) enhances lipophilicity compared to 4-methylphenyl () but may reduce solubility.
  • Sulfonamide Role: Sulfonamide-containing analogs (e.g., target compound, ) are more likely to exhibit enzyme-targeting activity than non-sulfonamide derivatives ().
  • Synthetic Flexibility : The methylene bridge in the target compound allows modular substitution, as seen in similar Mannich-type reactions .
Physicochemical Properties
  • Crystallinity: The 4-chlorophenyl group in the target compound may promote crystalline packing, as seen in N-(4-chlorophenyl)-4-methylbenzamide (monoclinic crystal system, P21/c space group) .
  • Spectroscopic Signatures :
    • IR : Sulfonamide C=O stretch (~1350 cm⁻¹) and N-H bend (~1550 cm⁻¹) are characteristic .
    • NMR : Aromatic protons in the 3-methoxyphenyl group resonate at δ 6.8–7.5 ppm (similar to ).

Challenges :

  • Competing dibenzamidomethylation (if excess reagent is used) .
  • Purification requires chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Biological Activity

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN3O3S
  • Molecular Weight : 367.86 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide moiety, which is known for its significant biological activity, particularly in antibacterial and anticancer properties.

Synthesis

The synthesis of this compound generally involves multiple steps, including:

  • Formation of the Sulfonamide : The reaction of 3-methoxyphenylsulfonyl chloride with an appropriate amine.
  • Amidation : The sulfonamide is then reacted with 4-chlorobenzoyl chloride to form the final product through an amidation reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • DNA Intercalation : The benzamide structure may intercalate into DNA, disrupting replication and transcription processes.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundTBDTBD

Anticancer Activity

The compound has shown potential in anticancer applications. In vitro studies have demonstrated its ability to inhibit cancer cell lines, with IC50 values indicating effective cytotoxicity:

  • Cell Lines Tested : HeLa, MCF-7
  • IC50 Values : Studies report values ranging from 7.01 µM to 14.31 µM for related compounds .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This is crucial for its potential use in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated moderate inhibition against tested strains.
  • Cytotoxicity Assays : In a comparative study of sulfonamide derivatives on cancer cell lines, the target compound exhibited significant cytotoxic effects comparable to established chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.